3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring, a fluorophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-aminopyridine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 3-(3-Bromophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 3-(3-Methylphenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
3-(3-Fluorophenyl)-4-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9FN4O |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-4-pyridin-4-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H9FN4O/c14-10-3-1-2-9(8-10)12-16-17-13(19)18(12)11-4-6-15-7-5-11/h1-8H,(H,17,19) |
InChI Key |
DZYUMYWFKYPOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)N2C3=CC=NC=C3 |
Origin of Product |
United States |
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